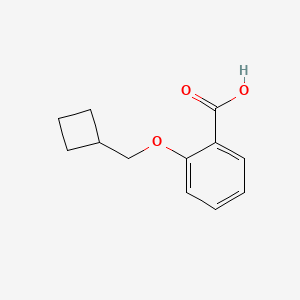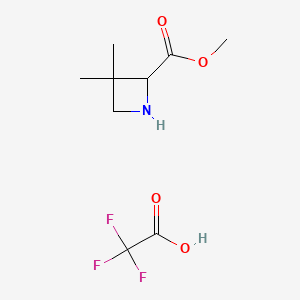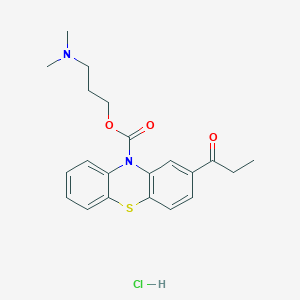
3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenothiazine core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.
Introduction of the propanoyl group: The phenothiazine core is then acylated with propanoyl chloride under acidic conditions to introduce the propanoyl group.
Attachment of the dimethylamino group: The final step involves the reaction of the acylated phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch processing: This method involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to:
Bind to dopamine receptors: This interaction can modulate neurotransmitter activity, leading to its antipsychotic effects.
Inhibit enzyme activity: The compound can inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
Modulate ion channels: By interacting with ion channels, the compound can influence cellular excitability and signaling.
Comparison with Similar Compounds
3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar phenothiazine core but different substituents.
Promethazine: Used primarily as an antiemetic and antihistamine, promethazine also shares the phenothiazine core.
Thioridazine: Another antipsychotic agent with a phenothiazine structure, thioridazine has distinct pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and pharmacological properties.
Properties
Molecular Formula |
C21H25ClN2O3S |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H24N2O3S.ClH/c1-4-18(24)15-10-11-20-17(14-15)23(16-8-5-6-9-19(16)27-20)21(25)26-13-7-12-22(2)3;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H |
InChI Key |
YFRARACBMIOWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OCCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


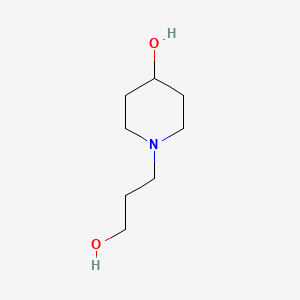
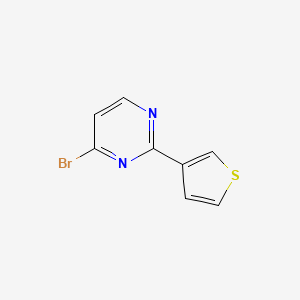
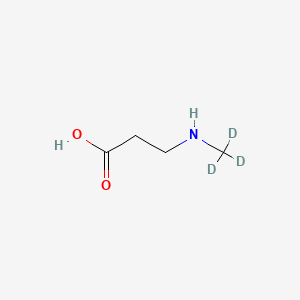
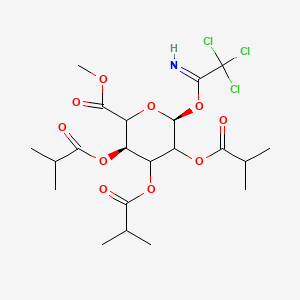
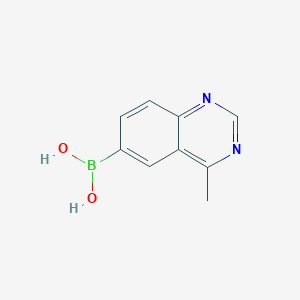
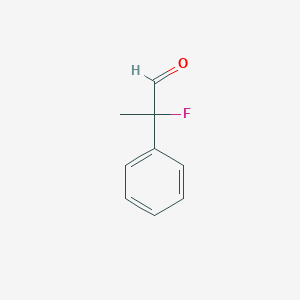
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)

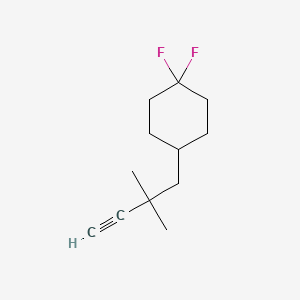
![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
